molecular formula C9H9ClN4 B11894151 1,6-Naphthyridine-5-carboximidamide hydrochloride CAS No. 1179360-47-4

1,6-Naphthyridine-5-carboximidamide hydrochloride

Cat. No.: B11894151
CAS No.: 1179360-47-4
M. Wt: 208.65 g/mol
InChI Key: IBEFHSRHXXPYMJ-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-5-carboximidamide hydrochloride is a heterocyclic compound featuring a 1,6-naphthyridine core substituted with a carboximidamide group at the 5-position, with a hydrochloride salt improving its solubility and stability. The 1,6-naphthyridine scaffold is a bicyclic aromatic system containing two nitrogen atoms, which confers unique electronic and binding properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1179360-47-4

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1,6-naphthyridine-5-carboximidamide;hydrochloride

InChI

InChI=1S/C9H8N4.ClH/c10-9(11)8-6-2-1-4-12-7(6)3-5-13-8;/h1-5H,(H3,10,11);1H

InChI Key

IBEFHSRHXXPYMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=N)N)N=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthyridine-5-carboximidamide hydrochloride typically involves the reaction of 1,6-naphthyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated 1,6-naphthyridines . The reaction conditions often include the use of microwave irradiation and solvent-free reactions with potassium fluoride and basic alumina .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-5-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, potassium fluoride, and basic alumina. Reaction conditions often involve microwave irradiation and solvent-free environments to enhance reaction efficiency and yield .

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of 1,6-Naphthyridine-5-carboximidamide hydrochloride. It has been investigated for its efficacy against various cancer cell lines, including:

  • Kasumi-1 (human myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (non-small cell lung cancer).

The compound's mechanism of action involves the inhibition of enzymes associated with cancer progression and modulation of signaling pathways that influence inflammation and immune responses.

Antiviral Activity

The compound has also been studied for its potential as an anti-HIV agent. Preliminary investigations suggest that it may inhibit viral replication, although further studies are needed to elucidate the specific mechanisms involved.

Recent studies have focused on the interactions between this compound and specific molecular targets. Notable findings include:

  • The compound's ability to bind to certain enzymes involved in cancer metabolism.
  • Its role in modulating inflammatory pathways, which could lead to new treatments for inflammatory diseases .

In one study, derivatives of naphthyridines demonstrated significant antiproliferative effects against various cancer cell lines, underscoring their potential as lead compounds in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,6-Naphthyridine Derivatives

The following table compares 1,6-naphthyridine-5-carboximidamide hydrochloride with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound 1,6-Naphthyridine 5-carboximidamide, HCl High polarity; potential kinase inhibition
Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Decahydro-1,6-naphthyridine 6-ethyl carboxylate, 2-sulfanylidene Conformational rigidity; synthetic intermediate in drug discovery
Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride Tetrahydro-1,6-naphthyridine 5-ethyl carboxylate, 2-hydroxy, HCl Enhanced solubility; used in neurological studies
Ranitidine Hydrochloride Furan-thioethylamine Nitroacetamide derivative, HCl H₂ antagonist; treats gastric ulcers

Functional Group Analysis

  • Carboximidamide vs. Carboxylate Esters: The carboximidamide group in the target compound offers stronger hydrogen-bond donor/acceptor capacity compared to carboxylate esters (e.g., in and ). This difference may enhance binding to biological targets like kinases or DNA .
  • Hydrochloride Salts : All compounds listed as hydrochlorides exhibit improved aqueous solubility and crystallinity. For example, ranitidine hydrochloride’s bioavailability is attributed to its ionic form , a property likely shared by the target compound.

Pharmacological Potential

  • 1,6-Naphthyridine Derivatives : Compounds like those in and are explored for antiviral and anticancer activities due to their ability to intercalate DNA or inhibit enzymes. The carboximidamide group in the target compound may amplify these effects .
  • Comparison with Ranitidine : Unlike ranitidine (a histamine antagonist), the target compound’s naphthyridine core suggests a different mechanism, possibly targeting nucleotide-binding proteins .

Research Findings and Analytical Methods

Analytical Techniques

  • RP-HPLC : Used for purity assessment of hydrochlorides (e.g., gabapentin and amitriptyline hydrochloride in ), applicable to the target compound .
  • Spectrophotometry : UV-Vis methods () are suitable for quantifying aromatic hydrochlorides .

Biological Activity

1,6-Naphthyridine-5-carboximidamide hydrochloride is a chemical compound with significant biological activity, particularly in the fields of oncology and immunology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C8H9ClN4
  • Molecular Weight : 208.65 g/mol
  • CAS Number : 1179360-47-4

This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms at the 1 and 6 positions. Its unique structural properties contribute to its biological activities.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes that are pivotal in cancer progression, particularly those involved in cell proliferation and survival pathways.
  • Inflammatory Pathway Modulation : The compound modulates pathways related to inflammation and immune response, potentially reducing pro-inflammatory mediator production such as TNF-α and IL-1β .

Biological Activities

Research indicates that this compound possesses several noteworthy biological activities:

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Kasumi-1 (human myeloid leukemia)
    • HeLa (cervical cancer)
    • A549 (non-small cell lung cancer)

The compound was found to activate apoptosis at concentrations as low as 7 μM and induce cell cycle arrest at G0/G1 and G2 phases at higher concentrations .

Anti-inflammatory Properties

In vitro studies have shown that the compound significantly inhibits nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS). The IC50 values ranged from 7.73 to 15.09 μM, indicating potent anti-inflammatory effects .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific data on efficacy is still limited.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compound 1179360-47-4YesYesLimited
1,5-Naphthyridine-2-carboximidamide hydrochloride1179360-44-1ModerateYesYes
4-Methylpicolinimidamide hydrochloride1179360-90-7LimitedModerateYes

Case Studies and Research Findings

Several case studies have highlighted the efficacy of naphthyridine derivatives in clinical settings:

  • Canthinone Derivatives : Similar compounds like canthinone have shown significant anticancer effects by inducing apoptosis and modulating inflammatory responses in animal models .
  • Naphthyridine Alkaloids : A review of naphthyridine alkaloids indicated their broad spectrum of activity against infectious diseases and cancers, reinforcing the potential of compounds like this compound for therapeutic use .

Q & A

Q. What experimental design considerations are critical for optimizing the yield of this compound?

  • Methodological Answer : A factorial design (e.g., 3² full factorial) can optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, Grignard reactions require anhydrous conditions and controlled stoichiometry to minimize side reactions like over-alkylation . Response surface methodology (RSM) can model interactions between variables, with yield and purity as dependent responses .

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support this?

  • Methodological Answer : Substituent effects at the 5-carboximidamide position can be explored via molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets like kinases or antimicrobial enzymes. Comparative studies with 1,5-naphthyridine derivatives (e.g., bromo/chloro analogs) reveal that halogenation at specific positions improves lipophilicity and target engagement . Synthetic routes should prioritize regioselective functionalization using protecting groups (e.g., Boc for amines) .

Q. How should researchers address contradictions in pharmacological data for 1,6-Naphthyridine derivatives?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration). Systematic meta-analysis of published IC₅₀ values, coupled with standardized protocols (e.g., CLSI guidelines for antimicrobial testing), can resolve discrepancies . For instance, discrepancies in cytotoxicity data may reflect differences in mitochondrial activity assays (MTT vs. resazurin), necessitating cross-validation .

Q. What strategies mitigate ecological risks during large-scale synthesis of 1,6-Naphthyridine derivatives in academic settings?

  • Methodological Answer : While ecological data are limited for this compound, solvent selection (e.g., replacing dichloromethane with cyclopentyl methyl ether) reduces environmental persistence. Waste streams should be treated with activated carbon filtration to adsorb aromatic byproducts. Toxicity predictions using QSAR models (e.g., ECOSAR) can prioritize compounds for biodegradation testing .

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